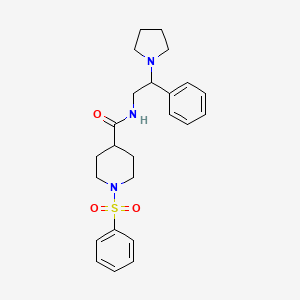![molecular formula C12H18F3NO B7505852 Cyclopentyl-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7505852.png)
Cyclopentyl-[3-(trifluoromethyl)piperidin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentyl-[3-(trifluoromethyl)piperidin-1-yl]methanone (CTMP) is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. CTMP is a potent and selective inhibitor of dopamine and norepinephrine reuptake transporters, which makes it a promising candidate for the treatment of various psychiatric disorders.
Mecanismo De Acción
The mechanism of action of Cyclopentyl-[3-(trifluoromethyl)piperidin-1-yl]methanone involves the inhibition of dopamine and norepinephrine reuptake transporters, which leads to an increase in the extracellular levels of these neurotransmitters. This increase in neurotransmitter levels can enhance the activity of dopaminergic and noradrenergic neurons, which are involved in the regulation of various physiological and behavioral processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Cyclopentyl-[3-(trifluoromethyl)piperidin-1-yl]methanone are complex and depend on various factors, such as the dose, route of administration, and duration of exposure. Cyclopentyl-[3-(trifluoromethyl)piperidin-1-yl]methanone has been shown to increase locomotor activity, enhance cognitive performance, and induce a state of wakefulness and alertness. Cyclopentyl-[3-(trifluoromethyl)piperidin-1-yl]methanone has also been shown to increase heart rate and blood pressure, which may have implications for its use as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cyclopentyl-[3-(trifluoromethyl)piperidin-1-yl]methanone has several advantages for use in laboratory experiments, including its high potency and selectivity for dopamine and norepinephrine transporters. However, Cyclopentyl-[3-(trifluoromethyl)piperidin-1-yl]methanone also has some limitations, such as its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
Direcciones Futuras
There are several future directions for research on Cyclopentyl-[3-(trifluoromethyl)piperidin-1-yl]methanone, including its potential use as a therapeutic agent for the treatment of psychiatric disorders, such as ADHD and depression. Cyclopentyl-[3-(trifluoromethyl)piperidin-1-yl]methanone may also have applications in the field of drug discovery, as a tool for identifying new targets for the development of novel drugs. Additionally, further research is needed to elucidate the long-term effects of Cyclopentyl-[3-(trifluoromethyl)piperidin-1-yl]methanone on the brain and body, as well as its potential for abuse and addiction.
Métodos De Síntesis
The synthesis of Cyclopentyl-[3-(trifluoromethyl)piperidin-1-yl]methanone involves the reaction of piperidine with trifluoroacetaldehyde and cyclopentanone in the presence of a catalyst. The resulting product is then subjected to a series of purification steps, such as column chromatography and recrystallization, to obtain pure Cyclopentyl-[3-(trifluoromethyl)piperidin-1-yl]methanone. The synthesis of Cyclopentyl-[3-(trifluoromethyl)piperidin-1-yl]methanone is a complex process that requires expertise in organic chemistry and access to advanced laboratory equipment.
Aplicaciones Científicas De Investigación
Cyclopentyl-[3-(trifluoromethyl)piperidin-1-yl]methanone has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, Cyclopentyl-[3-(trifluoromethyl)piperidin-1-yl]methanone has been investigated for its ability to modulate the activity of dopamine and norepinephrine transporters, which are involved in the regulation of mood, motivation, and reward. Cyclopentyl-[3-(trifluoromethyl)piperidin-1-yl]methanone has also been studied for its potential use as a therapeutic agent for the treatment of attention deficit hyperactivity disorder (ADHD) and other psychiatric disorders.
Propiedades
IUPAC Name |
cyclopentyl-[3-(trifluoromethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F3NO/c13-12(14,15)10-6-3-7-16(8-10)11(17)9-4-1-2-5-9/h9-10H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYVMDDMOFZOFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCCC(C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

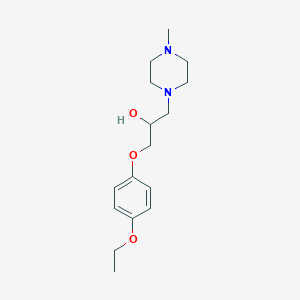
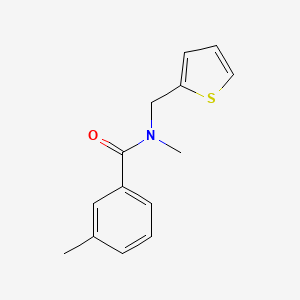

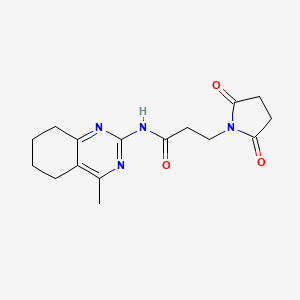
![N-[1-(2-fluorophenyl)ethyl]pyridine-4-carboxamide](/img/structure/B7505795.png)
![N,N,6-trimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7505801.png)
![Pyrazin-2-yl-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7505817.png)
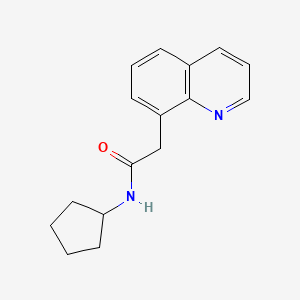
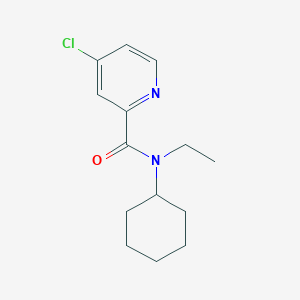
![Cyclopropyl-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7505847.png)
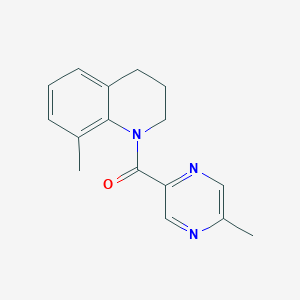
![N-[(6-pyrazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7505859.png)
![[1-(Cyclohexanecarbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7505867.png)
